Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
Description
Historical Context of Organotin Compound Development
The discovery of organotin compounds traces back to 1849, when Edward Frankland synthesized diethyltin diiodide ((CH~3~CH~2~)~2~SnI~2~), marking the first documented organotin compound. This breakthrough laid the groundwork for systematic studies into tin-carbon bonds. The field expanded rapidly in the early 20th century with the advent of Grignard reagents , which enabled efficient synthesis of tetraorganotin compounds like tetraethyltin via reactions such as:
$$
4 \text{CH}3\text{CH}2\text{MgBr} + \text{SnCl}4 \rightarrow (\text{CH}3\text{CH}2)4\text{Sn} + 4 \text{MgClBr}
$$
By the mid-20th century, advancements in redistribution reactions (e.g., Kocheshkov comproportionation) allowed for the preparation of mixed organotin halides, which served as precursors to complex derivatives. The development of This compound represents a modern iteration of these methodologies, leveraging stereoselective synthesis to achieve its (Z,Z)-configured diene system.
Structural Classification Within Organotin Carboxylates
Organotin compounds are classified by the number of organic groups (R) bonded to the tin atom, following the general formula R~n~SnX~4−n~ (where $$ n = 1–3 $$, X = halide, carboxylate, etc.). The subject compound falls under the diorganotin carboxylate category ($$ n = 2 $$), characterized by:
- Two octyl groups at the tin center, arranged in a (Z,Z) configuration.
- A carboxylate ligand derived from a polyoxygenated fatty acid derivative.
The tin atom adopts a trigonal bipyramidal geometry , with the carboxylate ligand binding via bidentate coordination (Figure 1). This structure enhances stability and influences reactivity, as the bulky tetradecyl and octyl groups sterically shield the tin center. The compound’s 4,8,11-trioxo-5,7,12-trioxa backbone further introduces ketone and ether functionalities, enabling hydrogen bonding and solubility in polar solvents.
Nomenclature and IUPAC Conventions
The IUPAC name This compound is constructed as follows:
- Parent chain : A 26-carbon chain (“hexacosa”) with double bonds at positions 2 and 9 (“2,9-dienoate”).
- Substituents :
- Tetradecyl group : A 14-carbon ester chain at the carboxylate terminus.
- 6,6-Dioctyl : Two octyl groups ($$ C8H{17} $$) attached to the tin atom at position 6.
- 4,8,11-Trioxo : Ketone groups at positions 4, 8, and 11.
- 5,7,12-Trioxa : Ether oxygen atoms at positions 5, 7, and 12.
- Tin designation : The prefix “stanna” indicates tin’s position in the chain.
This nomenclature adheres to IUPAC rules by prioritizing functional groups in descending order of seniority (carboxylate > ketone > ether > alkyl). The (Z,Z) notation specifies the cis configuration of the double bonds, critical for the compound’s stereochemical properties.
Properties
CAS No. |
84029-77-6 |
|---|---|
Molecular Formula |
C52H96O8Sn |
Molecular Weight |
968.0 g/mol |
IUPAC Name |
4-O-[dioctyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C18H32O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |
InChI Key |
HXPRCVLFFFMBNP-POUCYOBESA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Method A: Two-Step Tin-Mediated Synthesis
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Solvent | Toluene |
| Catalyst | None required |
Method B: One-Pot Esterification-Coordination
- Single Reactor Process : Maleic anhydride, tetradecanol, and dioctyltin oxide are combined in xylene with p-toluenesulfonic acid (PTSA) catalyst.
- Conditions : 140°C for 10 hours, with azeotropic water removal.
- Yield : 70–75%.
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.5 wt% PTSA |
| By-Product | H₂O (removed via Dean-Stark trap) |
Critical Factors Affecting Yield and Purity
| Factor | Impact on Synthesis | Optimal Range |
|---|---|---|
| Stoichiometry | Excess tin precursor reduces ligand coordination efficiency | 1:2 (Sn:maleate) |
| Solvent Polarity | Polar solvents (e.g., DMF) accelerate side reactions | Non-polar (toluene/xylene) |
| Oxygen Exposure | Oxidizes Sn(IV) to inactive species | Nitrogen atmosphere |
Analytical Validation
- Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >95% purity.
- Structural Confirmation :
Comparative Performance of Methods
| Metric | Method A | Method B |
|---|---|---|
| Yield | 78–82% | 70–75% |
| Reaction Time | 18 hours (total) | 10 hours |
| Scalability | Suitable for batch | Continuous feasible |
| By-Products | HCl (trapped) | Water (removed) |
Recent Advancements
- Microwave-Assisted Synthesis : Reduces reaction time to 4 hours with comparable yields (80%).
- Biocatalytic Routes : Lipase-mediated esterification shows promise for greener synthesis (pilot-scale yield: 65%).
Chemical Reactions Analysis
Types of Reactions
Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or alkanes.
Scientific Research Applications
Material Science
Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has been investigated for its properties as a polymer additive. Its organotin structure allows it to act as a stabilizer in PVC and other polymers, enhancing thermal stability and reducing degradation during processing.
Biological Research
Recent studies have explored the compound's potential as an antimicrobial agent. The presence of the organotin moiety is known to exhibit biocidal properties against various bacterial strains. In vitro experiments have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial formulations.
Nanotechnology
The compound has been utilized in the synthesis of nanomaterials. Its ability to coordinate with metal ions allows for the creation of hybrid materials that combine organic and inorganic components. These nanomaterials can be applied in catalysis and as drug delivery systems due to their tunable properties.
Environmental Science
Research has also focused on the environmental implications of using this compound in various applications. Studies have evaluated its degradation pathways and toxicity levels in aquatic environments, highlighting the need for careful management when used industrially.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control samples, establishing its potential as a biocide .
Case Study 2: Polymer Stabilization
In research conducted by Polymer Degradation and Stability, the compound was tested as a stabilizer in polyvinyl chloride (PVC). The study found that incorporating this compound improved thermal stability by reducing weight loss during thermal aging tests .
Case Study 3: Nanocomposite Development
A paper from Materials Science and Engineering explored the use of this compound in creating tin oxide nanoparticles for photocatalytic applications. The findings demonstrated enhanced photocatalytic activity under UV light irradiation .
Mechanism of Action
The mechanism of action of Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s unique structure and functional groups.
Comparison with Similar Compounds
Comparison with Analogous Organotin Compounds
Structural Variants in Alkyl Substituents
a) Octadecyl (Z,Z)-6,6-Dioctyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannatriaconta-2,9-Dienoate
- Molecular Formula : C₆₀H₁₁₂O₈Sn (MW: 1080.24 g/mol) .
- Key Differences : The octadecyl ester chain (C₁₈) replaces the tetradecyl (C₁₄) group, increasing hydrophobicity and molecular weight. This enhances thermal stability (melting point >500°C) but reduces solubility in organic solvents .
- Applications : Likely used in high-temperature polymer processing due to its extended alkyl chain .
b) Decyl (Z,Z)-6,6-Dioctyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannadocosa-2,9-Dienoate
- Molecular Formula : Estimated as C₄₀H₇₂O₈Sn (MW: ~840 g/mol) .
- Lower molecular weight improves volatility for applications in coatings .
c) Dodecyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannatetracosa-2,9-Dienoate
- Molecular Formula : C₃₂H₅₆O₈Sn (MW: 687.56 g/mol) .
- Key Differences : Dibutyl substituents on tin (vs. dioctyl) reduce steric hindrance, enhancing catalytic activity. The dodecyl ester (C₁₂) balances solubility and thermal stability (mp: 176–178°C) .
- Applications : PVC stabilizers and intermediate in agrochemical synthesis .
d) Butyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannahexadeca-2,9-Dienoate
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Sn | Ester Chain Length | Key Properties | Applications |
|---|---|---|---|---|---|---|
| Tetradecyl (Z,Z)-6,6-dioctyl-... | C₄₄H₈₀O₈Sn | 888.32 | Dioctyl | C₁₄ | Moderate solubility, ~300°C stability | Polymer stabilization, catalysis |
| Octadecyl (Z,Z)-6,6-dioctyl-... | C₆₀H₁₁₂O₈Sn | 1080.24 | Dioctyl | C₁₈ | High thermal stability (>500°C) | High-temp plastics, lubricants |
| Decyl (Z,Z)-6,6-dioctyl-... | C₄₀H₇₂O₈Sn | ~840 | Dioctyl | C₁₀ | Enhanced volatility | Coatings, adhesives |
| Dodecyl (Z,Z)-6,6-dibutyl-... | C₃₂H₅₆O₈Sn | 687.56 | Dibutyl | C₁₂ | mp 176–178°C, reactive | PVC stabilizers, agrochemicals |
| Butyl (Z,Z)-6,6-dibutyl-... | C₂₄H₄₀O₈Sn | 575.28 | Dibutyl | C₄ | High reactivity, low stability | Liquid-phase catalysis, intermediates |
Toxicity and Environmental Impact
Longer alkyl chains (e.g., octadecyl) may reduce acute toxicity compared to methyl or butyl derivatives, but bioaccumulation risks persist .
Biological Activity
Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound with significant potential for biological activity. Its unique structural features contribute to its reactivity and interactions with biological systems. This document explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by its organotin framework and multiple functional groups that enhance its reactivity. It has a molecular formula of and a molar mass of approximately 968.02 g/mol. The presence of trioxo and trioxa moieties in its structure allows for diverse chemical interactions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 968.02 g/mol |
| Structural Features | Organotin framework, trioxo and trioxa groups |
The biological activity of this compound can be attributed to its ability to interact with various biological molecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may undergo hydrolysis in physiological conditions, leading to the release of tin oxides and organic acids which can influence cellular processes.
Interaction Studies
Research indicates that organotin compounds like this compound can interact with:
- Proteins : Potentially altering enzyme activities or signaling pathways.
- Nucleic Acids : Affecting replication or transcription processes.
Case Studies and Research Findings
- Cellular Toxicity : A study evaluated the cytotoxic effects of various organotin compounds on cancer cell lines. This compound exhibited significant cytotoxic activity against specific cell lines at varying concentrations. The IC50 values were determined to be in the low micromolar range.
- Antimicrobial Activity : In another investigation focusing on antimicrobial properties, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective at concentrations as low as 50 µg/mL.
- Environmental Impact : Research assessing the environmental implications of organotin compounds highlighted concerns regarding bioaccumulation. This compound was noted for its persistence in aquatic environments and potential toxicity to marine organisms.
Summary of Findings
The biological activity of this compound is underscored by its:
- Cytotoxic Effects : Significant against cancer cell lines.
- Antimicrobial Properties : Effective against diverse bacterial strains.
- Environmental Concerns : Potential for bioaccumulation and toxicity in ecosystems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate?
- Methodology :
- Use a palladium-catalyzed coupling reaction under inert atmosphere (e.g., argon) with bis(triphenylphosphine)palladium dichloride and triphenylphosphine as catalysts. Reflux in a 1:1 mixture of dry triethylamine (Et₃N) and tetrahydrofuran (THF) for 48 hours .
- Purify via vacuum filtration and recrystallization from ethanol. For analogs, substitute bromophenyl-tetrazole derivatives (e.g., 5-(4-bromophenyl)-2-octanotetrazole) in the reaction .
- Key Considerations :
- Monitor reaction progress using TLC or HPLC to ensure complete substitution of bromine with the stannane moiety.
- Optimize solvent ratios (e.g., Et₃N/THF) to improve yield and reduce side products.
Q. How can the structural integrity of this organotin compound be validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm ketone (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to resolve (Z,Z)-stereochemistry at C2 and C9. Look for coupling constants (J) >10 Hz for trans double bonds and <12 Hz for cis configurations .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 700–800 range) and isotopic patterns for tin (Sn, ~120 amu) .
Q. What are the stability and storage requirements for this compound?
- Stability :
- Store under argon at –20°C to prevent oxidation of the Sn center. Avoid prolonged exposure to moisture or light, which may hydrolyze ester linkages or degrade the trioxo groups .
- Decomposition Risks :
- Thermal decomposition (e.g., >110°C) may release CO/CO₂ or toxic tin oxides. Conduct TGA analysis to determine safe handling thresholds .
Advanced Research Questions
Q. How do steric effects from the tetradecyl and dioctyl substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The bulky alkyl chains reduce catalytic efficiency by hindering access to the Sn center. Compare reaction rates with less sterically hindered analogs (e.g., butyl substituents) using kinetic studies .
- Experimental Design :
- Conduct competitive coupling reactions with aryl halides of varying steric demands. Analyze yields via GC-MS to quantify steric vs. electronic contributions .
Q. What computational approaches can predict the electronic properties of the Sn center in this compound?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model the Sn coordination environment. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λmax ~250–300 nm) .
- Applications :
- Correlate electronic properties with catalytic activity in transesterification or Stille coupling reactions.
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Case Study :
- If ¹H NMR shows unexpected splitting, use NOESY to confirm spatial proximity of protons near the Sn center. For example, coupling between C2 and C9 protons may indicate conformational rigidity .
- Contradiction Analysis :
- Cross-validate with X-ray crystallography if crystalline. Compare with structurally similar compounds (e.g., dibutyl-stannane analogs) to identify trends .
Safety and Handling
Q. What PPE and waste disposal protocols are critical for handling this organotin compound?
- PPE Requirements :
- Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential neurotoxicity (observed in related organotin compounds) .
- Waste Management :
- Neutralize with aqueous NaOH (1M) to hydrolyze Sn-O bonds. Collect hydrolyzed products as hazardous waste for incineration .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
